molecular formula C18H19F2NO2S B2410400 3,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1797140-48-7

3,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2410400
CAS No.: 1797140-48-7
M. Wt: 351.41
InChI Key: DKDTUBDTZNRXGF-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups, a tetrahydropyran ring, and a thiophene moiety. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved by reacting 3,4-difluorobenzoic acid with an amine under dehydrating conditions.

    Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction.

    Attachment of the Thiophene Moiety: The thiophene group can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

    Substitution: The difluoro groups on the benzene ring may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety could yield sulfoxides or sulfones.

Scientific Research Applications

3,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide: Lacks the thiophene moiety.

    N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the difluoro groups.

    3,4-difluoro-N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the tetrahydropyran ring.

Uniqueness

The presence of both the tetrahydropyran ring and the thiophene moiety, along with the difluoro groups, may confer unique properties to 3,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide, such as enhanced biological activity or improved pharmacokinetic properties.

Properties

IUPAC Name

3,4-difluoro-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO2S/c19-16-4-3-13(12-17(16)20)18(22)21(14-6-9-23-10-7-14)8-5-15-2-1-11-24-15/h1-4,11-12,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDTUBDTZNRXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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